molecular formula C16H17ClN2O2 B13005248 4-amino-2-chloro-N-(4-propoxyphenyl)benzamide

4-amino-2-chloro-N-(4-propoxyphenyl)benzamide

Cat. No.: B13005248
M. Wt: 304.77 g/mol
InChI Key: ZOGTYZGUXNIEJB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-chloro-N-(4-propoxyphenyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst .

Industrial Production Methods

Industrial production methods for benzamide derivatives, including this compound, often involve high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C . The use of ultrasonic irradiation and green solid acid catalysts has also been explored to improve efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-amino-2-chloro-N-(4-propoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Properties

Molecular Formula

C16H17ClN2O2

Molecular Weight

304.77 g/mol

IUPAC Name

4-amino-2-chloro-N-(4-propoxyphenyl)benzamide

InChI

InChI=1S/C16H17ClN2O2/c1-2-9-21-13-6-4-12(5-7-13)19-16(20)14-8-3-11(18)10-15(14)17/h3-8,10H,2,9,18H2,1H3,(H,19,20)

InChI Key

ZOGTYZGUXNIEJB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)N)Cl

Origin of Product

United States

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